molecular formula C11H8O4 B1666339 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde CAS No. 14003-96-4

7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Cat. No.: B1666339
CAS No.: 14003-96-4
M. Wt: 204.18 g/mol
InChI Key: RTHHSXOVIJWFQP-UHFFFAOYSA-N
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Description

IRE1 Inhibitor III, also known as 4µ8C, is a small molecule inhibitor that targets the inositol-requiring enzyme 1 alpha (IRE1α). IRE1α is a key player in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum. This inhibitor is particularly significant in cancer research due to its ability to modulate the UPR and enhance the effectiveness of chemotherapy .

Scientific Research Applications

IRE1 Inhibitor III has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Target of Action

The primary target of the compound 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde is the inositol requiring enzyme 1α (IRE1α) . IRE1α is a transmembrane protein that plays a crucial role in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum .

Mode of Action

The compound this compound interacts with IRE1α, inhibiting its RNAse activity . This interaction disrupts the normal function of IRE1α, leading to changes in the UPR pathway .

Biochemical Pathways

The interaction of this compound with IRE1α affects the UPR pathway . The UPR pathway is responsible for maintaining cellular homeostasis under conditions of endoplasmic reticulum stress . By inhibiting IRE1α, the compound disrupts this pathway, potentially leading to downstream effects such as apoptosis .

Pharmacokinetics

The compound is known to be solid at room temperature and is typically stored in a freezer under an inert atmosphere . These properties may affect its bioavailability.

Result of Action

Given its role as an ire1α inhibitor, it may induce apoptosis or other forms of cell death by disrupting the upr pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a freezer . Additionally, the compound’s efficacy may be influenced by the cellular environment, particularly the presence of endoplasmic reticulum stress, which can activate the UPR pathway .

Safety and Hazards

4μ8C is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Future studies will determine if 4μ8C treatment can ameliorate the effects of the cytokine IL-5 in a disease model . It is also suggested that 4μ8C could be a potential therapeutic target in atherosclerosis prevention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IRE1 Inhibitor III involves the preparation of peptidic fragments derived from the IRE1 kinase domain. These fragments are then optimized through molecular modeling tools to identify small-molecule inhibitors . The specific reaction conditions and steps include:

  • Generation of libraries of oligopeptides.
  • Docking and optimization of the best binders.
  • Structural exploration of the IRE1 kinase domain using active peptide fragments.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the preparation of IRE1 Inhibitor III typically involves standard organic synthesis techniques, including peptide synthesis and molecular docking .

Chemical Reactions Analysis

IRE1 Inhibitor III primarily undergoes inhibition reactions targeting the RNase activity of IRE1α. The compound does not typically undergo oxidation, reduction, or substitution reactions in its role as an inhibitor. The major product formed from these reactions is the inhibited IRE1α enzyme, which leads to the modulation of the UPR pathway .

Properties

IUPAC Name

7-hydroxy-4-methyl-2-oxochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-4-10(14)15-11-7(6)2-3-9(13)8(11)5-12/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHHSXOVIJWFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513352
Record name 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14003-96-4
Record name 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14003-96-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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